molecular formula C18H19N3O2 B11151099 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11151099
M. Wt: 309.4 g/mol
InChI Key: LVPBZMYCBWTTRQ-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety, which can be derived from norbornene through various functionalization reactions.

    Formation of the Phthalazine Ring: The phthalazine ring is synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.

    Coupling Reaction: The final step involves coupling the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety with the phthalazine derivative under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their efficacy in treating various diseases. The bicyclic structure might confer specific binding properties to biological macromolecules, enhancing its therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea: This compound shares the bicyclic structure but differs in its functional groups, leading to different chemical and biological properties.

    Bicyclo[2.2.1]hept-5-en-2-ol: Another compound with a similar bicyclic core, but with different functionalization, affecting its reactivity and applications.

Uniqueness

N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its combination of a bicyclic structure with a phthalazine ring

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-21-18(23)15-5-3-2-4-14(15)16(20-21)17(22)19-10-13-9-11-6-7-12(13)8-11/h2-7,11-13H,8-10H2,1H3,(H,19,22)

InChI Key

LVPBZMYCBWTTRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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